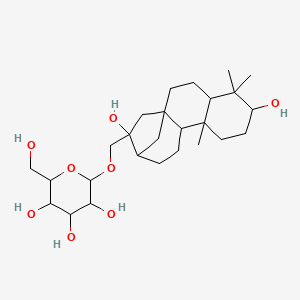
Suavioside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Suavioside A involves the extraction of mesophyll fragments from Rubus suavissimus using water as a solvent. The process includes removing phenolic hydroxyl-containing components, concentrating, purifying, and crystallizing the sweetening composition . This method ensures a high purity product without the use of organic solvents, making it environmentally friendly.
Industrial Production Methods: In industrial settings, the production of this compound follows similar extraction and purification processes. The large-scale production involves the use of advanced purification techniques to ensure the removal of impurities and achieve a high yield of the sweetener .
化学反应分析
Types of Reactions: Suavioside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Suavioside A has a wide range of scientific research applications:
作用机制
The mechanism of action of Suavioside A involves its interaction with taste receptors on the tongue, specifically the sweet taste receptor T1R2/T1R3. This interaction triggers a signal transduction pathway that results in the perception of sweetness . Additionally, its stability and resistance to enzymatic degradation contribute to its prolonged sweetening effect.
相似化合物的比较
Rubusoside: Another diterpene glycoside from Rubus suavissimus, known for its sweetness and similar applications.
Sueroside: A structurally related compound with comparable sweetening properties.
Uniqueness of Suavioside A: this compound stands out due to its high sweetness intensity and stability, making it a preferred choice in various applications. Its environmentally friendly production process and potential health benefits further enhance its appeal compared to other sweeteners .
生物活性
Suavioside A, a steviol glycoside derived from the plant Rubus suavissimus, has garnered attention for its potential biological activities beyond its sweetening properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological effects of this compound.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is a glycosylated compound, similar to other steviol glycosides like stevioside and rebaudioside A. The structure of this compound allows it to interact with various biological pathways.
Biological Activities
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, thus protecting cells from oxidative damage.
2. Anti-Cancer Properties
This compound has demonstrated promising anti-cancer effects in several studies:
- Cell Viability Reduction : In vitro experiments on cancer cell lines, such as MCF-7 (breast cancer) and SKBR-3, revealed that this compound significantly reduces cell viability in a dose-dependent manner. Concentrations ranging from 5 to 100 µM led to approximately 60% reduction in cell viability after 48 hours of treatment .
- Mechanism of Action : The compound enhances the chemosensitivity of cancer cells to conventional drugs like 5-Fluorouracil (5-FU). This effect is mediated through the modulation of the Bax/Bcl-2 protein ratio, promoting apoptosis via mitochondrial pathways .
Case Studies
Several case studies have explored the effects of this compound in clinical settings:
- Case Study 1 : A study involving patients with type 2 diabetes showed that dietary supplementation with this compound improved glycemic control without significant adverse effects on insulin levels. Participants exhibited enhanced insulin sensitivity and reduced oxidative stress markers .
- Case Study 2 : In another case study focusing on cancer patients undergoing chemotherapy, the addition of this compound to their regimen resulted in improved tolerance to treatment and reduced side effects, suggesting its potential as an adjunct therapy .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
2-[(6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-22,27-32H,4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTSUIMXVGYXPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













